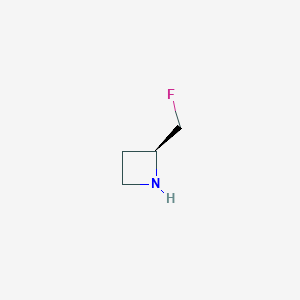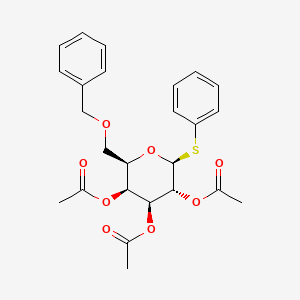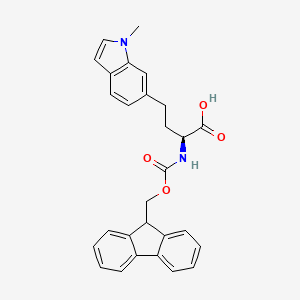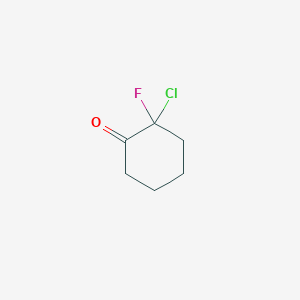
1-Boc-3-formyl-3-phenyl-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-formyl-3-phenyl-pyrrolidine is a chemical compound with the molecular formula C16H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a formyl group (CHO) and a phenyl group (C6H5) attached to the pyrrolidine ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Boc-3-formyl-3-phenyl-pyrrolidine can be synthesized through a multi-step process. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Attachment of the Phenyl Group: The phenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.
Protection of the Nitrogen Atom: The Boc protecting group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: 1-Boc-3-formyl-3-phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, solvent like ethanol or tetrahydrofuran (THF).
Substitution: HNO3, Br2, solvent like acetic acid or chloroform.
Major Products:
Oxidation: 1-Boc-3-carboxy-3-phenyl-pyrrolidine.
Reduction: 1-Boc-3-hydroxymethyl-3-phenyl-pyrrolidine.
Substitution: 1-Boc-3-formyl-3-(substituted-phenyl)-pyrrolidine.
科学研究应用
1-Boc-3-formyl-3-phenyl-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-Boc-3-formyl-3-phenyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and proteins. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in enzymes or receptors. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis and biological assays.
Similar Compounds:
1-Boc-3-formyl-pyrrolidine: Lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
1-Boc-3-phenyl-pyrrolidine: Lacks the formyl group, reducing its reactivity in nucleophilic addition reactions.
3-formyl-3-phenyl-pyrrolidine: Lacks the Boc protecting group, making it more prone to side reactions.
Uniqueness: this compound is unique due to the combination of the formyl, phenyl, and Boc groups, which confer specific reactivity, binding affinity, and stability. This makes it a valuable compound in organic synthesis and drug discovery.
属性
IUPAC Name |
tert-butyl 3-formyl-3-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-9-16(11-17,12-18)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDOWFJBWMGNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)

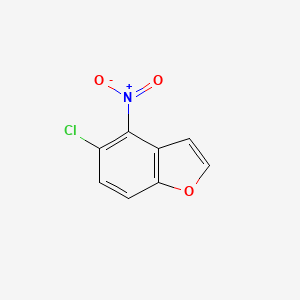
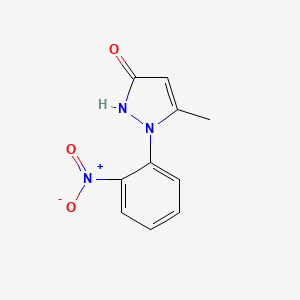
![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)
